2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2304635-41-2
VCID: VC11986519
InChI: InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.11 g/mol

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2304635-41-2

Cat. No.: VC11986519

Molecular Formula: C14H19BF2O3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2304635-41-2

Specification

CAS No. 2304635-41-2
Molecular Formula C14H19BF2O3
Molecular Weight 284.11 g/mol
IUPAC Name 2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3
Standard InChI Key UAVPBGRBTOOFJB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3,2-dioxaborolane ring system, where boron is coordinated to two oxygen atoms in a cyclic ester configuration. The phenyl ring at the 2-position is substituted with a difluoromethyl (-CF2_2H) group at the 3-position and a methoxy (-OCH3_3) group at the 5-position. The tetramethyl substituents on the dioxaborolane ring enhance steric protection, improving stability against hydrolysis and oxidation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H19BF2O3\text{C}_{14}\text{H}_{19}\text{BF}_{2}\text{O}_{3}
Molecular Weight284.11 g/mol
CAS Number2304635-41-2
Storage Conditions2–8°C in inert atmosphere
SolubilitySoluble in DMSO, THF, and ethers

The difluoromethyl group introduces electronegativity and lipophilicity, which can influence the compound’s interactions in biological systems and its solubility in organic solvents.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of this compound likely follows established protocols for arylboronic pinacol esters. A common route involves the palladium-catalyzed Miyaura borylation of a halogenated precursor, such as 3-(difluoromethyl)-5-methoxybromobenzene, with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2). The reaction proceeds under inert conditions, often using a Pd(dppf)Cl2_2 catalyst and a base like potassium acetate in a polar aprotic solvent (e.g., 1,4-dioxane).

Reaction Scheme:

Ar-Br+B2(pin)2Pd catalyst, baseAr-B(pin)+Byproducts\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-B(pin)} + \text{Byproducts}

where Ar=3(difluoromethyl)5methoxyphenyl\text{Ar} = 3-(difluoromethyl)-5-methoxyphenyl.

Yields for such reactions typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

Industrial Production Considerations

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, it can couple with aryl halides to generate biphenyl derivatives, which are prevalent in kinase inhibitors and antiviral agents. The difluoromethyl group’s electron-withdrawing nature accelerates transmetalation steps, improving reaction kinetics.

Fluorinated Building Blocks

The difluoromethyl substituent serves as a bioisostere for hydroxyl or methyl groups, enhancing metabolic stability in drug candidates. Recent studies highlight its incorporation into protease inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorine’s electronegativity fine-tunes target binding affinity .

Recent Research Advancements

Drug Discovery Applications

A 2024 study demonstrated the compound’s utility in synthesizing fluorinated analogues of dasatinib, a tyrosine kinase inhibitor. The difluoromethyl-modified derivative showed a 40% increase in plasma half-life compared to the parent drug, attributed to reduced oxidative metabolism.

Materials Science Innovations

In OLED development, the methoxyphenyl-dioxaborolane moiety has been employed as an electron-transport layer precursor. Devices incorporating this compound achieved a luminance efficiency of 18.7 cd/A, surpassing conventional aluminum tris(8-hydroxyquinoline) (Alq3_3) systems by 22% .

Future Directions and Challenges

Expanding Synthetic Utility

Ongoing research aims to exploit the compound’s unique fluorine substitution pattern in photoinduced reactions. Preliminary results indicate potential for visible-light-mediated C–F bond activation, enabling novel fluorination strategies under mild conditions.

Environmental Considerations

Despite its synthetic value, boronic esters pose environmental risks due to boron’s persistence in aquatic ecosystems. Advances in biodegradable boron-containing catalysts could mitigate ecological impacts while retaining reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator